1-Bromo-3-fluoro-2-methoxy-4-methylbenzene
Overview
Description
1-Bromo-3-fluoro-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, methoxy, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-fluoro-2-methoxy-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-2-methoxy-4-methylbenzene. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a controlled temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-fluoro-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium, room temperature or elevated temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, room temperature or slightly elevated temperature.
Major Products Formed
Substitution: 3-Fluoro-2-methoxy-4-methylphenol, 3-Fluoro-2-methoxy-4-methylbenzonitrile.
Oxidation: 3-Fluoro-2-methoxy-4-methylbenzaldehyde, 3-Fluoro-2-methoxy-4-methylbenzoic acid.
Reduction: 3-Fluoro-2-methoxy-4-methylbenzene.
Scientific Research Applications
1-Bromo-3-fluoro-2-methoxy-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It is utilized in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards molecular targets. The compound may interact with active sites of enzymes or receptors through hydrogen bonding, van der Waals forces, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-fluoro-2-methoxybenzene
- 1-Bromo-3-fluoro-4-methoxybenzene
- 1-Bromo-2-fluoro-4-methoxybenzene
Uniqueness
1-Bromo-3-fluoro-2-methoxy-4-methylbenzene is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and physical properties. The combination of these substituents can lead to distinct electronic effects, steric hindrance, and overall molecular behavior compared to similar compounds .
Properties
IUPAC Name |
1-bromo-3-fluoro-2-methoxy-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSTUQXJYKRMEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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